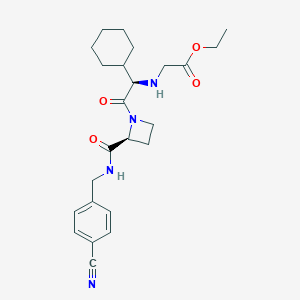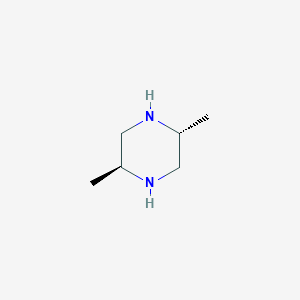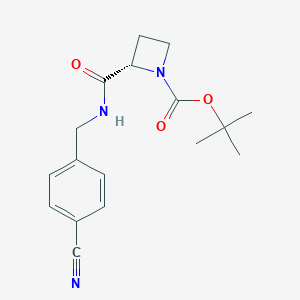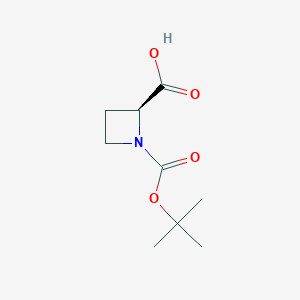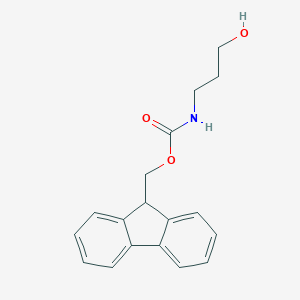
Fmoc-β-alaninol
Vue d'ensemble
Description
Fmoc-beta-alaninol, also known as 9-fluorenylmethoxycarbonyl-beta-alaninol, is a derivative of beta-alanine. It is commonly used in the field of peptide synthesis due to its ability to act as a protecting group for amino acids. The Fmoc group is particularly valuable because it can be easily removed under mild basic conditions, making it a versatile tool in organic synthesis.
Applications De Recherche Scientifique
Fmoc-beta-alaninol has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protecting group for amino acids.
Biology: It aids in the synthesis of peptides and proteins for biological studies.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
Target of Action
Fmoc-beta-alaninol, also known as Fmoc-β-alanine , is primarily used as a protecting group for amines in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .
Biochemical Pathways
Fmoc-beta-alaninol plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Result of Action
The introduction of the Fmoc group to an amine results in the formation of a protected amine , which can undergo further reactions without the amine group being affected . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine group intact .
Action Environment
The action of Fmoc-beta-alaninol is influenced by the chemical environment in which it is used. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal . The reaction conditions, including pH, temperature, and solvent, can all influence the efficacy and stability of Fmoc-beta-alaninol in peptide synthesis.
Analyse Biochimique
Biochemical Properties
Fmoc-beta-alaninol plays a significant role in biochemical reactions. It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis
Cellular Effects
It has been found to reorient the molecular dipole in a way that favors hydrogen bonding with an acceptor molecule, which leads to a transition in fluorescence .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-beta-alaninol can be synthesized through the reaction of 9-fluorenylmethyl chloroformate with 3-aminopropanol. The reaction typically involves the following steps:
- Dissolve 3-aminopropanol in a suitable solvent such as dichloromethane.
- Add 9-fluorenylmethyl chloroformate to the solution while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using column chromatography to obtain Fmoc-beta-alaninol.
Industrial Production Methods: Industrial production of Fmoc-beta-alaninol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-beta-alaninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like piperidine or hydrazine can be used to remove the Fmoc group.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Comparaison Avec Des Composés Similaires
Fmoc-beta-alanine: Similar to Fmoc-beta-alaninol but lacks the hydroxyl group.
Fmoc-alpha-alanine: An alpha-amino acid derivative with similar protecting group properties.
Fmoc-glycine: A simpler amino acid derivative used in peptide synthesis.
Uniqueness: Fmoc-beta-alaninol is unique due to the presence of the hydroxyl group, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371398 | |
| Record name | Fmoc-beta-alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157887-82-6 | |
| Record name | Fmoc-beta-alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


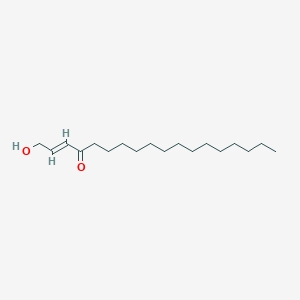
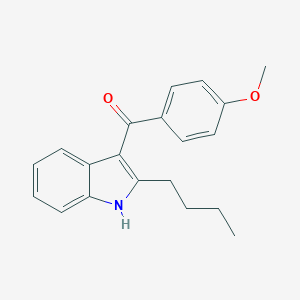

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
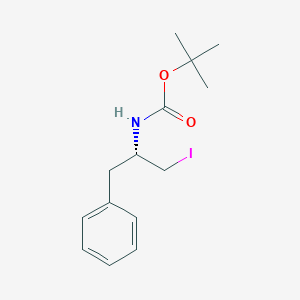
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
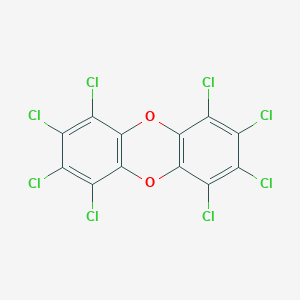
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)

